molecular formula C9H11ClN4O2 B1307933 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine CAS No. 25710-23-0

4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine

Cat. No.: B1307933
CAS No.: 25710-23-0
M. Wt: 242.66 g/mol
InChI Key: DUUANYMIZRXPBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine” is C9 H11 Cl N4 O2 . Its molecular weight is 242.665 .

Scientific Research Applications

Subheading Hydrogen Bonding and Molecular Structure in Pyrimidine Derivatives

The compound 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine and its derivatives exhibit intricate hydrogen bonding patterns and molecular structures. For instance, the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine showcases a complex arrangement of 20 independent hydrogen bonds, forming sheets within its crystal structure (Orozco, Insuasty, Cobo, & Glidewell, 2009). Similarly, the interaction of nitropiperidinoimidazolderivate compounds under X-ray investigation reveals an interesting orientation of the piperidine and imidazole systems, contributing to the understanding of molecular interactions and stability (Gzella, Wrzeciono, & Pöppel, 1999).

Chemical Reactions and Synthesis

Subheading Nitrosation and Synthesis Involving Piperidine-Pyrimidine Structures

The compound's reactivity and utility in synthesis are notable in studies like the nitrosation of minoxidil, a process that highlights the nitrosatable groups in the molecule, including the piperidin-1'-ylpyrimidine unit, and provides insights into the mechanism and implications of such reactions (González-Jiménez, Arenas-Valgañón, Calle, & Casado, 2011). Another study emphasizes the condensation reactions and properties of pyrimidine derivatives, showcasing the role of piperidine in complex synthesis processes (Yoneda et al., 1982).

Properties

IUPAC Name

4-chloro-5-nitro-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c10-8-7(14(15)16)9(12-6-11-8)13-4-2-1-3-5-13/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUANYMIZRXPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397133
Record name 4-chloro-5-nitro-6-piperidin-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25710-23-0
Record name 4-chloro-5-nitro-6-piperidin-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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